molecular formula C17H14FN3O B8557247 10-(4-Fluorobenzyl)-2,10-dihydroimidazo[2,1-b]quinazolin-5(3H)-one

10-(4-Fluorobenzyl)-2,10-dihydroimidazo[2,1-b]quinazolin-5(3H)-one

Cat. No.: B8557247
M. Wt: 295.31 g/mol
InChI Key: FVMDVJBTJHLTEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

10-(4-Fluorobenzyl)-2,10-dihydroimidazo[2,1-b]quinazolin-5(3H)-one is a useful research compound. Its molecular formula is C17H14FN3O and its molecular weight is 295.31 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C17H14FN3O

Molecular Weight

295.31 g/mol

IUPAC Name

10-[(4-fluorophenyl)methyl]-2,3-dihydroimidazo[2,1-b]quinazolin-5-one

InChI

InChI=1S/C17H14FN3O/c18-13-7-5-12(6-8-13)11-21-15-4-2-1-3-14(15)16(22)20-10-9-19-17(20)21/h1-8H,9-11H2

InChI Key

FVMDVJBTJHLTEX-UHFFFAOYSA-N

Canonical SMILES

C1CN2C(=O)C3=CC=CC=C3N(C2=N1)CC4=CC=C(C=C4)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 5.4 g. of N-(p-fluorobenzyl)isatoic anhydride, 2.5 g. of 2-methylmercapto-imidazoline and one pellet (about 100 mg.) sodium hydroxide in 75 ml. of dioxane is refluxed with stirring for 4 hours. The resulting mixture is evaporated to dryness, the residue dissolved in methylene chloride, washed with water and extracted twice with 1N hydrochloric acid. The combined aqueous extracts are washed with methylene chloride and then with diethyl ether and made basic with sodium bicarbonate. The resulting precipitate is filtered off, washed thoroughly with water, dried by suction, dissolved in methylene chloride, dried with sodium sulfate, treated with charcoal and the methylene chloride exchanged for methanol to crystallize 10-(4'-fluorobenzyl)-2,3-dihydro-imidazo[2,1-b]quinazolin-5(10H)-one, m.p. 192°-195°C.
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Synthesis routes and methods II

Procedure details

A charge of 26 kgs. toluene, 2.5 kgs. 2-methylmercaptoimidazoline hydroiodide, 2.4 kgs. N-(p-fluorobenzyl)isatoic anhydride and 1.55 kgs. powdered anhydrous sodium carbonate is refluxed for 18 - 20 hours in a reaction vessel which is vented to a caustic gas washing tower. Any water formed during the reaction is collected in a Dean-Stark separator. The reaction is cooled to 20°C. and 10 kgs. water added. The mixture is stirred for about 30 minutes and the solids collected, washed several times with 2 kg. portions of water, and three times with 0.8 kg. toluene. The solids are then dried at reduced pressure (about 55°C.) to obtain a crude product, m.p. 196°-198°C. The crude is dissolved at 50°C. in a solution of 14 kgs. chloroform and 4 kgs. ethanol and treated in solution with 0.1 kg. decoloring charcoal for about 10 minutes. The charcoal is removed by filtration through a celite bed and solids reprecipitated by concentrating the filtrate to a volume of about 8 liters. This concentrate is cooled to 0°-5°C., the solids collected by filtration, washed with cold ethanol and then diethyl ether, and dried at reduced pressure to obtain 10-(4'-fluorobenzyl)-2,3-dihydro-imidazo[2,1-b]quinazolin-5(10H)-one, m.p. 197°-198°C.
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